An In-depth Technical Guide to 2-[(4-Aminophenyl)sulfonyl]ethyl Hydrogen Sulfate
An In-depth Technical Guide to 2-[(4-Aminophenyl)sulfonyl]ethyl Hydrogen Sulfate
This technical guide provides a comprehensive overview of 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate, a key chemical intermediate. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, synthesis, and applications.
Chemical Identity and Properties
2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate, also commonly known as Para Base Ester or p-(beta-sulphato-ethyl-sulfonyl)-aniline, is an organic compound with the chemical formula C8H11NO6S2.[1][2] It is a crucial intermediate in the synthesis of vinyl sulfone-based reactive dyes.[1][3]
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | 2-[(4-aminophenyl)sulfonyl]ethyl hydrogen sulfate |
| CAS Number | 2494-89-5[1][4] |
| EINECS Number | 219-669-7[3] |
| Molecular Formula | C8H11NO6S2[1][2] |
| Molecular Weight | 281.31 g/mol [3] |
| Synonyms | Para Base Ester, Vinylsulfoneester-parabase, 4-Aminophenylsulfatoethylsulfone, 4-((2-sulfatoethyl)sulfonyl)aniline[3][5] |
Physicochemical Properties
The compound is typically a grey-white powder or white crystalline solid.[1] It is soluble in water and alkaline solutions (like sodium hydroxide and sodium carbonate) but insoluble in organic solvents such as ethanol, ether, and benzene.[1]
| Property | Value |
| Physical State | Grey-white powder or white crystals[1] |
| Solubility | Soluble in water and alkaline solutions; Insoluble in ethanol, ether, benzene[1] |
| Storage | Store in a dark place under an inert atmosphere, typically at 2-8°C[4] |
Synthesis and Manufacturing
The industrial synthesis of 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate is a multi-step process. A common pathway involves the sulfonation of an aniline derivative, followed by subsequent reactions to introduce the ethyl hydrogen sulfate group.
General Synthesis Pathway
A patented method for the synthesis of "parabase ester" outlines a four-step process:[6]
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Sulfochlorination: Acetanilide is reacted with chlorosulfonic acid and thionyl chloride to form p-acetamido-benzenesulfonyl chloride.
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Reduction: The resulting sulfonyl chloride is reduced to a sulfinate.
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Saponification: The N-acetyl group is removed (hydrolyzed) to yield the free amine.
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Ethoxylation and Esterification: The sulfinate is then ethoxylated and esterified to produce the final product, 2-[(4-aminophenyl)sulfonyl]ethyl hydrogen sulfate.[6]
Experimental Protocol: A Conceptual Outline
While detailed industrial protocols are proprietary, a laboratory-scale synthesis can be conceptualized based on the patented process. The following is a generalized, illustrative protocol and should be adapted and optimized with appropriate safety precautions.
Step 1: Sulfochlorination of Acetanilide
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In a reaction vessel equipped with a stirrer and cooling system, slowly add acetanilide to an excess of chlorosulfonic acid, maintaining the temperature below 35°C.
-
Once the addition is complete, heat the mixture to approximately 60°C for 30 minutes.
-
Cool the reaction mixture and add thionyl chloride, then stir at 60-65°C for several hours.
-
Carefully pour the cooled reaction mixture onto ice to precipitate the p-acetamido-benzenesulfonyl chloride.
-
Filter the precipitate and wash with cold water.
Step 2: Reduction to Sulfinate
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The p-acetamido-benzenesulfonyl chloride is dissolved in a suitable solvent.
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A reducing agent (e.g., sodium sulfite) is added portion-wise while monitoring the reaction temperature.
-
After the reaction is complete, the p-acetamido-benzenesulfinate is isolated.
Step 3: Saponification
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The p-acetamido-benzenesulfinate is treated with a strong base (e.g., sodium hydroxide) and heated to hydrolyze the acetamido group.
-
The reaction mixture is then neutralized to precipitate the p-aminobenzenesulfinate.
Step 4: Ethoxylation and Sulfation
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The p-aminobenzenesulfinate is reacted with 2-chloroethanol to form 2-[(4-aminophenyl)sulfonyl]ethanol.
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The resulting alcohol is then sulfated using a suitable sulfating agent (e.g., chlorosulfonic acid or sulfur trioxide) to yield the final product, 2-[(4-aminophenyl)sulfonyl]ethyl hydrogen sulfate.
Applications and Mechanism of Action
The primary application of this compound is as a precursor for vinyl sulfone reactive dyes. Its utility in drug development is less documented but is conceptually based on its chemical functionalities.
Intermediate for Reactive Dyes
2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate is a stable precursor to the highly reactive vinyl sulfone group. Under alkaline conditions, the sulfate group is eliminated, forming the vinyl sulfone moiety. This reactive group can then form a covalent bond with nucleophilic groups in fibers, such as the hydroxyl groups in cellulose (e.g., cotton). This covalent bond results in dyes with excellent wash fastness.
The general reaction mechanism is as follows:
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Activation (Elimination): In an alkaline medium (e.g., provided by sodium carbonate), the hydrogen sulfate group is eliminated from the precursor to form the reactive vinyl sulfone dye.
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Covalent Bonding (Michael Addition): The vinyl sulfone group then reacts with the deprotonated hydroxyl groups of the cellulose fiber via a nucleophilic addition (Michael addition) reaction, forming a stable ether linkage.
Potential in Drug Development
While not a primary application, the structural motifs within 2-[(4-aminophenyl)sulfonyl]ethyl hydrogen sulfate have potential relevance in medicinal chemistry. The sulfonyl group is a common feature in many sulfonamide drugs. The presence of a primary aromatic amine allows for diazotization and further coupling reactions, making it a versatile building block. The sulfate group can enhance water solubility, which is a desirable property for drug candidates to improve their bioavailability.
However, there is limited publicly available information directly linking 2-[(4-aminophenyl)sulfonyl]ethyl hydrogen sulfate to specific signaling pathways or as a key component in currently marketed drugs. Its role appears to be more as a versatile chemical intermediate that could be employed in the synthesis of a wide range of molecules, some of which may have biological activity.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-[(4-aminophenyl)sulfonyl]ethyl hydrogen sulfate is classified with the following hazards:
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H315: Causes skin irritation.
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H318: Causes serious eye damage.
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H341: Suspected of causing genetic defects.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.
Conclusion
2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate is a well-established and important industrial chemical, primarily serving as a stable precursor for vinyl sulfone reactive dyes. Its synthesis is a multi-step process that has been optimized for industrial-scale production. While its direct application in drug development is not prominent, its chemical functionalities make it a potentially useful building block for the synthesis of more complex molecules with potential biological activities. Further research would be needed to fully explore its utility beyond the dye industry.
References
- 1. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]
- 2. DE19540544A1 - Ethanol-2-Ã(4-aminophenyl)-sulphonyl¨ hydrogen sulphate compound preparation - Google Patents [patents.google.com]
- 3. Vinyl Sulfone Reactive Dyes: High Color Fastness & Solubility [accio.com]
- 4. 2-((4-Aminophenyl)sulfonyl)ethyl hydrogen sulfate [myskinrecipes.com]
- 5. 2494-89-5|2-((4-Aminophenyl)sulfonyl)ethyl hydrogen sulfate|BLD Pharm [bldpharm.com]
- 6. Ethanol, 2-[(4-aminophenyl)sulfonyl]-, hydrogen sulfate (ester) | SIELC Technologies [sielc.com]
